Welcome to the BenchChem Online Store!
molecular formula C12H7ClO4 B8304577 6-Chloro-2,3-ethylenedioxy-1,4-naphthoquinone

6-Chloro-2,3-ethylenedioxy-1,4-naphthoquinone

Cat. No. B8304577
M. Wt: 250.63 g/mol
InChI Key: ZNAGOZGVASGPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04840965

Procedure details

2,3,6-Trichloronaphthoquinone (13.1 g) is added in small portions to a solution previously prepared from ethylene glycol (500 ml) and sodium metal (2.3 g) and heated to 80° C. under nitrogen. Upon completion of the addition, the reaction mixture is diluted with water (1 L) and cooled. The resulting precipitate is collected to afford 6-chloro-2,3-ethylenedioxy-1,4-naphthoquinone as an orange solid.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3](=[O:15])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][C:7]([Cl:14])=[CH:6][CH:5]=2.[CH2:16]([OH:19])[CH2:17][OH:18].[Na]>O>[Cl:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3](=[O:15])[C:2]1[O:18][CH2:17][CH2:16][O:19][C:11]=1[C:10]2=[O:13] |^1:19|

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
ClC=1C(C2=CC=C(C=C2C(C1Cl)=O)Cl)=O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
2.3 g
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is collected

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(C3=C(C(C2=CC1)=O)OCCO3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.